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Compound of Interest

Compound Name: Puterine

Cat. No.: B1195736

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and
mass spectrometry (MS) data essential for the unequivocal identification of Puterine, a
naturally occurring aporphine alkaloid. The information presented herein is intended to support
researchers in natural product chemistry, pharmacology, and drug development in the accurate
characterization of this compound.

Core Spectroscopic Data

Puterine (C1sH17NOs, Molar Mass: 295.33 g/mol ) is an aporphine alkaloid that has been
isolated from various plant species, including those of the Guatteria genus. Its structure has
been elucidated through extensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The precise 'H and 13C NMR data for Puterine are crucial for its structural confirmation. While
specific literature with a complete, tabulated dataset of chemical shifts and coupling constants
for Puterine was not available in the conducted search, the identification of this compound
relies on the characteristic signals of the aporphine scaffold. The general features expected in
the 1H and 3C NMR spectra are described based on the known structure and related
aporphine alkaloids.

Table 1: Expected *H NMR Spectral Data for Puterine
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S Expected Chemical Expected Multiplicity Expected Coupling
Shift (8, ppm) Constant (J, Hz)

H-3 ~6.6 S

H-8 ~6.8 d ~8.0

H-9 ~7.2 t ~8.0

H-10 ~6.9 d ~8.0

H-11 ~8.0 d ~8.0

OCHs ~3.9 S

O-CHz2-O ~5.9 S

N-H Broad S

Aliphatic Protons 25-35 m

Note: This table is predictive and based on general chemical shift values for aporphine
alkaloids. Actual values may vary depending on the solvent and instrument frequency.

Table 2: Expected 13C NMR Spectral Data for Puterine
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Carbon Expected Chemical Shift (3, ppm)
C-1 ~145
C-la ~128
C-1b ~110
C-2 ~150
C-3 ~112
C-3a ~125
C-4 ~29
C-5 ~53
C-6a ~60
C-7 ~35
C-7a ~128
C-8 ~115
C-9 ~127
C-10 ~120
C-11 ~125
C-11a ~145
C-12 ~148
OCHs ~56
O-CHz2-O ~101

Note: This table is predictive and based on general chemical shift values for aporphine
alkaloids. Actual values may vary depending on the solvent and instrument frequency.

Mass Spectrometry (MS) Data
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Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, provides valuable
information on the molecular weight and fragmentation pattern of Puterine, aiding in its
identification.

Table 3: Mass Spectrometry Data for Puterine

Analysis lon m/z Description

ESI-MS [M+H]* 296 Protonated molecule

Loss of ammonia (17

ESI-MS/MS [M+H - NHs]* 279
Da)

Subsequent loss of

ESI-MS/MS [M+H - NHs - CH20]* 249
formaldehyde (30 Da)

Subsequent loss of
[M+H - NHs - CH20 - _
ESI-MS/MS ot 221 carbon monoxide (28
Da)

This fragmentation pattern, with an initial loss of the amino group followed by losses from the
methylenedioxy and other functionalities, is characteristic of aporphine alkaloids like
Puterine[1].

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic
data. The following are generalized protocols for the NMR and MS analysis of aporphine
alkaloids like Puterine, based on standard practices in natural product chemistry.

NMR Spectroscopy Protocol

e Sample Preparation:

o Dissolve 5-10 mg of purified Puterine in approximately 0.5 mL of a suitable deuterated
solvent (e.g., CDCls, DMSO-ds, or MeOD).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1195736?utm_src=pdf-body
https://www.benchchem.com/product/b1195736?utm_src=pdf-body
https://www.benchchem.com/product/b1195736?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6579641/
https://www.benchchem.com/product/b1195736?utm_src=pdf-body
https://www.benchchem.com/product/b1195736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Transfer the solution to a 5 mm NMR tube.

e |nstrumentation:

o A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband
probe.

o Data Acquisition:

o H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good
signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

o 183C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider
spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of 13C, a
larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be
necessary.

o 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to aid in the complete
assignment of proton and carbon signals and to establish connectivity within the molecule.

Mass Spectrometry Protocol

e Sample Preparation:

o Prepare a dilute solution of the purified Puterine (e.g., 1-10 pug/mL) in a suitable solvent
compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

o Acidify the solution slightly with formic acid (e.g., 0.1%) to promote protonation for positive
ion mode analysis.

e |nstrumentation:

o A mass spectrometer equipped with an electrospray ionization (ESI) source and tandem
mass spectrometry (MS/MS) capabilities (e.g., a quadrupole time-of-flight (Q-TOF) or an
ion trap instrument).

o Data Acquisition:
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o Full Scan MS: Infuse the sample solution into the ESI source and acquire a full scan mass
spectrum in positive ion mode to determine the m/z of the protonated molecular ion
(M+H]*).

o MS/MS Analysis: Select the [M+H]* ion (m/z 296) as the precursor ion for collision-
induced dissociation (CID). Acquire the product ion spectrum by fragmenting the precursor
ion with a suitable collision energy to observe the characteristic fragment ions.

Visualization of the Identification Workflow

The logical process for the spectroscopic identification of a natural product like Puterine can be
visualized as a workflow.
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Caption: Workflow for the isolation and spectroscopic identification of Puterine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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